molecular formula C13H20N2O4S B121057 Tert-butyl 4-sulfamoylphenethylcarbamate CAS No. 258262-54-3

Tert-butyl 4-sulfamoylphenethylcarbamate

Cat. No.: B121057
CAS No.: 258262-54-3
M. Wt: 300.38 g/mol
InChI Key: AKUPRXWQEIRZBC-UHFFFAOYSA-N
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Description

Tert-butyl 4-sulfamoylphenethylcarbamate (TBSPC) is a synthetic compound that has been studied for its potential applications in scientific research. TBSPC is an alkyl sulfonamide derivative of phenethylcarbamate, and is commonly used as an inhibitor of enzymes in biochemical and physiological studies. TBSPC has been studied for its ability to inhibit the activity of various enzymes, as well as its potential as a therapeutic agent.

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis

    • Tert-butyl compounds are used in the synthesis of various chemical structures, such as 1,3,4‐thiadiazolesulfonamides, which show strong interactions between sulfonyl groups and thiadiazole rings (Pedregosa et al., 1996).
    • Tert-butyl phenyl sulfoxide has been employed as a precatalyst in chemical reactions, facilitating high-purity product isolation (Zhang et al., 2015).
  • Applications in Organic Synthesis

    • Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been used in reactions with organometallics to produce hydroxylamines, demonstrating their utility as building blocks in organic synthesis (Guinchard et al., 2005).
  • Development of New Antioxidants

    • Research into tert-butyl derivatives has led to the development of new antioxidants with potential medicinal applications, showing activities like antioxidant, anti-inflammatory, and hepatoprotective properties (Shinko et al., 2022).
  • Catalysis and Material Science

    • Tert-butyl compounds have been used in catalysis, such as in the synthesis of trans-stilbenes, and have applications in material science for the detection of volatile acid vapors due to their strong blue emissive properties (Martin et al., 2008); (Sun et al., 2015).
  • Pharmaceutical Research

    • In the pharmaceutical domain, tert-butyl isoquine has been developed as an antimalarial drug, highlighting the role of tert-butyl derivatives in drug development (O’Neill et al., 2009).
  • Environmental Applications

    • Tert-butyl compounds have also been studied in environmental applications, such as in the degradation pathways of methyl tert-butyl ether by the UV/H2O2 process (Stefan et al., 2000).

Properties

IUPAC Name

tert-butyl N-[2-(4-sulfamoylphenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4S/c1-13(2,3)19-12(16)15-9-8-10-4-6-11(7-5-10)20(14,17)18/h4-7H,8-9H2,1-3H3,(H,15,16)(H2,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKUPRXWQEIRZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477741
Record name AGN-PC-0NHTEF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

258262-54-3
Record name AGN-PC-0NHTEF
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30477741
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Dichloromethane (4 mL) and di-tert-butylcarboxylic acid (218 mg, 1.0 mmol) were added to 4-(2-aminoethyl)benzenesulfonamide (200 mg, 1.0 mmol) and the mixture was stirred at room temperature for 1.5 hours. Ethyl acetate (100 mL) was added to the reaction mixture and the solid was collected by filtration. Thus, tert-butyl 4-sulfamoylphenethylcarbamate (Compound GI) (160 mg, yield: 53%) was obtained.
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
218 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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